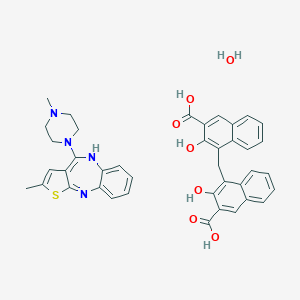
Clorhidrato de bencilhidrazina
Descripción general
Descripción
Benzylhydrazine hydrochloride is an organic compound with the molecular formula C₇H₁₁ClN₂. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a benzyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Aplicaciones Científicas De Investigación
Benzylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of hydrazones, which are intermediates in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: Benzylhydrazine hydrochloride is used in the production of polymers and as a stabilizer in perovskite solar cells
Safety and Hazards
Benzylhydrazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Direcciones Futuras
Mecanismo De Acción
The mechanism of action of benzylhydrazine hydrochloride involves its interaction with various molecular targets. In the context of perovskite solar cells, it acts as a stabilizer by preventing the buildup of iodine and the breakdown of organic cations. This is achieved through protonation and dehydration mechanisms, converting the compound to harmless volatile products .
Similar Compounds:
- Phenethylhydrazine hydrochloride
- 4-Fluorobenzylhydrazine hydrochloride
- Benzylhydrazine dihydrochloride
Comparison: Benzylhydrazine hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, particularly in the stabilization of perovskite precursor solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzylhydrazine hydrochloride can be synthesized through the reaction of benzyl chloride with hydrazine hydrate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHNH}_2 \cdot \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of benzylhydrazine hydrochloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired product quality .
Types of Reactions:
Oxidation: Benzylhydrazine hydrochloride can undergo oxidation reactions to form various products, including benzaldehyde and nitrogen gas.
Reduction: It can be reduced to form benzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde and nitrogen gas.
Reduction: Benzylamine.
Substitution: Various substituted hydrazines depending on the nucleophile used.
Propiedades
IUPAC Name |
benzylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7, 555-96-4 (Parent) | |
| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90147998 | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20570-96-1, 1073-62-7 | |
| Record name | Benzylhydrazine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylhydrazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylhydrazine Monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial activities of Benzylhydrazine hydrochloride derivatives?
A: While Benzylhydrazine hydrochloride itself wasn't tested for antimicrobial activity in the provided research, a study explored the synthesis and antimicrobial effects of various N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles, some of which are derivatives of Benzylhydrazine hydrochloride. [] Among these, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidin-2-amine (11b) demonstrated the most potent activity against Candida albicans compared to the reference drug cycloheximide. [] This highlights the potential of Benzylhydrazine hydrochloride derivatives as a source for novel antimicrobial agents.
Q2: Can Benzylhydrazine hydrochloride be used to improve the performance of perovskite solar cells?
A: Yes, research indicates that Benzylhydrazine hydrochloride (BHC) can significantly enhance the performance and reproducibility of perovskite solar cells (PSCs). [] This is achieved through BHC's ability to reduce detrimental iodine (I2), which forms in degraded organic iodide perovskite precursors, back to iodide ions (I−). [] This reduction process minimizes I3−-induced charge traps within the perovskite films, leading to improved efficiency and stability of PSCs. []
Q3: How does the structure of Benzylhydrazine hydrochloride-derived compounds influence their anti-cancer activity?
A: A study investigated the in vitro antiproliferative activity of eighteen novel pyrimidine derivatives synthesized from Benzylhydrazine hydrochloride against three cancer cell lines: HEPG2, MCF7, and HCT-116. [] Notably, 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) exhibited remarkable potency with an IC50 value of 0.7 μmol L-1. [] This suggests that specific structural modifications within Benzylhydrazine hydrochloride-derived compounds, such as the presence of a p-methoxyphenyl group at the 6-position of the pyrimidine ring, can significantly impact their anti-cancer activity.
Q4: What is known about the metabolism of Benzylhydrazine hydrochloride in biological systems?
A: Research using a P815 mouse neoplasm model investigated the metabolic fate of the antineoplastic methylhydrazine derivative, 1-methyl-2-(p-isopropylcarbamoyl)benzylhydrazine hydrochloride (MBH). [] This study revealed that the N-methyl group of MBH undergoes oxidation and contributes to the C-1 pool, which is subsequently utilized for the de novo synthesis of adenine and guanine. [] Additionally, the N-methyl group is partially oxidized to CO2 and participates in the methylation of RNA, particularly in the formation of methylated purines like 7-methylguanine. [] While this study focused on MBH, the findings provide valuable insights into the potential metabolic pathways of Benzylhydrazine hydrochloride and its derivatives in biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)






